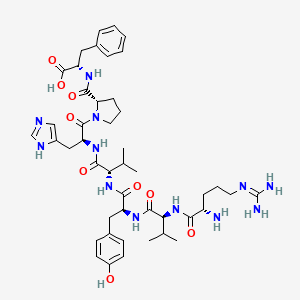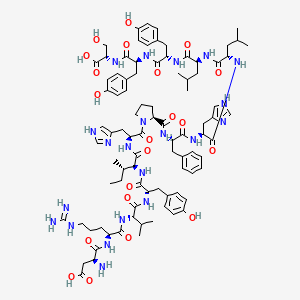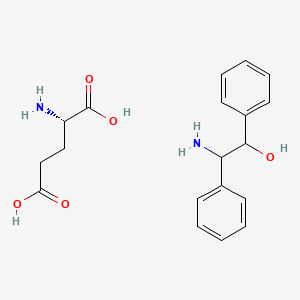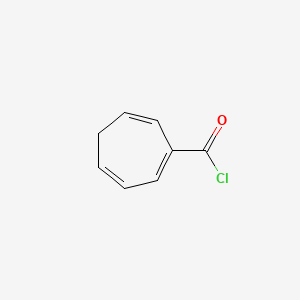![molecular formula C6H7N5O B566440 4-アミノ-6-メトキシ-1H-ピラゾロ[3,4-d]ピリミジン CAS No. 100605-51-4](/img/structure/B566440.png)
4-アミノ-6-メトキシ-1H-ピラゾロ[3,4-d]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound that has been studied for its potential medicinal properties . It has been identified as a compound with in vivo efficacy against visceral leishmaniasis . It is also being studied as a potential inhibitor of CDK2, a protein kinase that is a target for cancer treatment .
Synthesis Analysis
The synthesis of “4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine” involves a series of chemical reactions . The compound has been synthesized as part of a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .Molecular Structure Analysis
The molecular structure of “4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine” is characterized by a pyrazolo[3,4-d]pyrimidine core . This core is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine” have been studied . The compound has been synthesized as part of a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .科学的研究の応用
4-アミノ-6-メトキシ-1H-ピラゾロ[3,4-d]ピリミジンの用途に関する包括的な分析:
抗菌活性
ピラゾロ[3,4-d]ピリミジン誘導体は、グラム陽性菌とグラム陰性菌の両方に抗菌活性を示すことが報告されています。 N1位、C4位、およびC6位に異なる置換基が存在すると、この活性が影響を受ける可能性があります .
抗がん特性
これらの化合物は、抗がん効果についても評価されています。 たとえば、4-アミノピラゾロ[3,4-d]ピリミジン系デュアルIGF1R/Src阻害剤のシリーズが合成され、in vitroおよびin vivoで潜在的な抗腫瘍効果を示しました .
合成方法
ピラゾロ[3,4-d]ピリミジン誘導体の合成は、活発な研究分野です。 これらの化合物を生成するために、さまざまな方法が開発されており、研究目的で4-アミノ-6-メトキシ-1H-ピラゾロ[3,4-d]ピリミジンを合成するために適用することができます .
創薬
ピラゾロ[3,4-d]ピリミジンは、さまざまな疾患を標的とする創薬の足場として役立ちます。 それらは、CDK2などの特定のタンパク質を標的とする新規化合物として設計および合成されてきました .
生物学的標的
これらの誘導体は、潜在的な生物学的用途のために、幅広い生物学的標的に使用されてきました .
in vitroスクリーニング
ピラゾロ[3,4-d]ピリミジン構造に基づく化合物は、in vitroスクリーニングにかけられて、その生物学的活性が評価されています .
将来の方向性
The future directions for research on “4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine” could include further studies on its potential medicinal properties, including its potential efficacy against visceral leishmaniasis and as a potential inhibitor of CDK2 . Further investigation is warranted in advanced preclinical and clinical settings .
作用機序
Target of Action
The primary target of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Result of Action
The result of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine’s action is a significant reduction in the growth of certain cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
生化学分析
Biochemical Properties
4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .
Cellular Effects
The effects of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It influences cell signaling pathways by inhibiting the activity of CDK2, which is essential for the transition from the G1 to the S phase of the cell cycle . Furthermore, 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine affects gene expression by downregulating genes involved in cell proliferation and upregulating those associated with apoptosis .
Molecular Mechanism
At the molecular level, 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets required for cell cycle progression . Additionally, 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine can induce conformational changes in CDK2, further enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine can lead to sustained inhibition of CDK2 activity and prolonged cell cycle arrest . Some studies have reported the development of resistance in certain cell lines after prolonged exposure .
Dosage Effects in Animal Models
The effects of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its pharmacokinetic properties, such as bioavailability and half-life .
Transport and Distribution
Within cells and tissues, 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its localization and accumulation can influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can affect its localization and activity . Additionally, targeting signals within the compound’s structure can direct it to specific cellular compartments, enhancing its therapeutic potential .
特性
IUPAC Name |
6-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-12-6-9-4(7)3-2-8-11-5(3)10-6/h2H,1H3,(H3,7,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGWTOIIQUNTLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C=NNC2=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679364 |
Source


|
| Record name | 6-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100605-51-4 |
Source


|
| Record name | 6-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene, 3-acetyl-1-methyl- (9CI)](/img/no-structure.png)
![2-(6-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B566371.png)

![[(1S,4aS,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methanol](/img/structure/B566375.png)




